molecular formula C23H22N2O4S B406223 Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B406223
M. Wt: 422.5g/mol
InChI Key: XZJXTDKMMXBNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, benzoylamino group, and toluidinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoylamino and toluidinocarbonyl groups. Common reagents used in these reactions include ethyl chloroformate, benzoyl chloride, and toluidine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(benzoylamino)-4-methyl-5-(2-aminocarbonyl)-3-thiophenecarboxylate
  • Ethyl 2-(benzoylamino)-4-methyl-5-(2-methylaminocarbonyl)-3-thiophenecarboxylate

These compounds share structural similarities but differ in the functional groups attached to the thiophene ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5g/mol

IUPAC Name

ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-4-29-23(28)18-15(3)19(21(27)24-17-13-9-8-10-14(17)2)30-22(18)25-20(26)16-11-6-5-7-12-16/h5-13H,4H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

XZJXTDKMMXBNRG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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